molecular formula C23H16Cl2N2O2S B3035284 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine CAS No. 306980-60-9

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine

Cat. No. B3035284
CAS RN: 306980-60-9
M. Wt: 455.4 g/mol
InChI Key: BIZZWCXANJIREX-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a sulfinyl group, and chlorophenoxy groups. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a condensation reaction, while the sulfinyl group could be introduced through a sulfination reaction . The chlorophenoxy groups could be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The pyrimidine ring is a six-membered ring with two nitrogen atoms, which could participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfinyl group could potentially be oxidized to a sulfonyl group, or reduced to a sulfide . The chlorophenoxy groups might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfinyl group and the aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

1. Synthesis and Crystal Structure

A study by Stolarczyk et al. (2018) focused on the synthesis of novel 4-thiopyrimidine derivatives, including compounds structurally related to 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine. These compounds were characterized using NMR, IR, and mass spectroscopies, along with single-crystal X-ray diffraction. This study highlights the methods and analytical techniques vital for synthesizing and structurally characterizing pyrimidine derivatives (Stolarczyk et al., 2018).

2. Cytotoxic Activity

The same study by Stolarczyk et al. also examined the cytotoxicity of these pyrimidine derivatives against various cancer cell lines, providing insights into their potential as anticancer agents. The cytotoxic effects were evaluated against Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines, revealing significant differences in cytotoxicity based on the structural variations of these compounds (Stolarczyk et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2S/c24-17-6-10-20(11-7-17)29-22-14-19(15-30(28)21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZWCXANJIREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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